Rhodium(II) octanoate, dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

octanoate;rhodium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;/q;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXFNYFVNKTQSX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60O8Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73482-96-9 | |

| Record name | Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73482-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium, tetrakis[μ-(octanoato-κO:κO')]di-, (Rh-Rh) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of Rhodium(II) Octanoate Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of rhodium(II) octanoate (B1194180) dimer, a prominent member of the dirhodium(II) tetracarboxylate family. This class of compounds is of significant interest due to its diverse applications in catalysis, particularly in promoting carbene and nitrene transfer reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the compound's core structural features, presents key quantitative data, details experimental protocols for its synthesis and characterization, and provides visual representations of its structure and the workflow for its study.

Molecular Structure

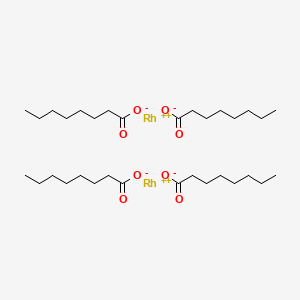

Rhodium(II) octanoate dimer, with the chemical formula [Rh₂(O₂C₇H₁₅)₄], adopts a characteristic dinuclear "paddlewheel" structure. This architecture is defined by two rhodium(II) atoms held in close proximity by four bridging octanoate ligands. Each rhodium atom is in a square planar coordination environment, bonded to four oxygen atoms from the carboxylate groups. The two rhodium atoms are also linked by a direct metal-metal bond along the central axis of the molecule. The octanoate ligands' aliphatic chains extend outwards from this central core. This structural motif leaves two axial positions, one on each rhodium atom, which are available for coordination by Lewis bases, a key feature for its catalytic activity.

Caption: A diagram of the paddlewheel structure of rhodium(II) octanoate dimer.

Quantitative Structural Data

| Parameter | Atom Pair/Triplet | Value |

| Bond Lengths | ||

| Rh-Rh | Rh-Rh | ~2.39 Å |

| Rh-O (average) | Rh-O | ~2.04 Å |

| C-O (average) | C-O | ~1.27 Å |

| C-C (carboxylate) | C-C | ~1.51 Å |

| Bond Angles | ||

| O-Rh-O (cis) | O-Rh-O | ~90° |

| O-Rh-O (trans) | O-Rh-O | ~180° |

| Rh-O-C | Rh-O-C | ~118° |

| O-C-O | O-C-O | ~125° |

Note: These values are based on the crystal structure of rhodium(II) acetate (B1210297) dimer and are presented as representative data for the rhodium(II) octanoate dimer core.

Experimental Protocols

Synthesis of Rhodium(II) Octanoate Dimer

A high-yield synthesis of rhodium(II) octanoate dimer can be achieved from rhodium(III) chloride trihydrate.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Octanoic acid

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 5.30 g (22.5 mmol) of RhCl₃·3H₂O in 100 mL of deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

With stirring, add 9.5 mL of octanoic acid to the solution.

-

Heat the mixture to boiling.

-

Adjust the pH of the solution to approximately 5 by the dropwise addition of a 10% NaOH solution.

-

Maintain the mixture at reflux for 4 hours. A green precipitate will form.

-

Filter the hot mixture to collect the green precipitate.

-

Wash the precipitate with hot deionized water until the washings are neutral.

-

Dry the solid under vacuum at 80°C for 2 hours to yield the rhodium(II) octanoate dimer.

Characterization by Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for elucidating the three-dimensional structure of rhodium(II) octanoate dimer is single-crystal X-ray diffraction.

1. Crystal Growth:

-

High-quality single crystals are essential for a successful SC-XRD experiment.

-

A common method for growing crystals of organometallic compounds is slow evaporation or solvent layering.

-

Dissolve the synthesized rhodium(II) octanoate dimer in a suitable "good" solvent (e.g., dichloromethane (B109758) or chloroform) to create a saturated or near-saturated solution.

-

Carefully layer a less dense "anti-solvent" in which the compound is insoluble (e.g., hexane (B92381) or pentane) on top of the solution.

-

Seal the container and allow the solvents to slowly diffuse into one another over several days at a constant temperature. Crystals should form at the interface.

2. Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

The data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The integrated intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of rhodium(II) octanoate dimer.

Caption: Workflow for the synthesis and structural characterization of rhodium(II) octanoate dimer.

Synthesis of Rhodium(II) Octanoate Dimer from Rhodium(III) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of rhodium(II) octanoate (B1194180) dimer, a key catalyst in various organic transformations, starting from the readily available precursor, rhodium(III) chloride. The document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

Rhodium(II) carboxylate dimers, particularly rhodium(II) octanoate dimer, are highly effective catalysts for a range of chemical reactions, including cyclopropanation and hydrogenation. Their utility in the synthesis of complex organic molecules makes them valuable tools in the chemical and pharmaceutical industries. This document details a robust and high-yielding method for the preparation of rhodium(II) octanoate dimer from rhodium(III) chloride trihydrate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of rhodium(II) octanoate dimer.

2.1. Materials and Equipment

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Octanoic acid

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Drying oven or vacuum desiccator

2.2. Synthesis Procedure

-

Dissolution of Rhodium Precursor: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.30 g (22.5 mmol) of rhodium(III) chloride trihydrate in 100 mL of deionized water.

-

Addition of Octanoic Acid: With continuous stirring, add 9.5 mL of octanoic acid to the aqueous rhodium chloride solution.

-

Heating and pH Adjustment: Heat the mixture to boiling. Once boiling, carefully adjust the pH of the solution to approximately 5 by the dropwise addition of a 10% sodium hydroxide solution.

-

Reflux: Fit the flask with a reflux condenser and maintain the reaction mixture at reflux for a period of 4 hours. During this time, a green precipitate will form.

-

Isolation of the Product: After the reflux period, filter the hot reaction mixture through a Buchner funnel.

-

Washing: Wash the collected green precipitate with hot deionized water until the filtrate is neutral.

-

Drying: Dry the purified product under vacuum at 80°C for 2 hours. The final product is 7.55 g of rhodium(II) octanoate dimer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Starting Material | Rhodium(III) Chloride Trihydrate (RhCl₃·3H₂O) | [1] |

| Mass of Starting Material | 5.30 g | [1] |

| Moles of Starting Material | 22.5 mmol | [1] |

| Reagent | Octanoic Acid | [1] |

| Volume of Reagent | 9.5 mL | [1] |

| pH of Reaction | ~5 | [1] |

| Reflux Time | 4 hours | [1] |

| Product | Rhodium(II) Octanoate Dimer | [1] |

| Mass of Product | 7.55 g | [1] |

| Yield | 96.5% | [1] |

| Appearance | Green Precipitate | [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of rhodium(II) octanoate dimer.

Caption: Workflow for the synthesis of rhodium(II) octanoate dimer.

Conclusion

The described method provides an efficient and high-yielding pathway for the synthesis of rhodium(II) octanoate dimer from rhodium(III) chloride. The straightforward procedure and readily available starting materials make this an accessible method for researchers in both academic and industrial settings. The resulting rhodium(II) octanoate dimer is a valuable catalyst for a variety of organic transformations, and this guide serves as a practical resource for its preparation.

References

A Technical Guide to Rhodium(II) Octanoate Dimer: Physical and Chemical Properties

Introduction

Rhodium(II) octanoate (B1194180) dimer, with the chemical formula C₃₂H₆₀O₈Rh₂, is a versatile organometallic compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science.[1] As a dinuclear divalent rhodium complex, it is recognized for its unique catalytic capabilities, particularly in promoting complex chemical transformations with high efficiency and selectivity.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of rhodium(II) octanoate dimer, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes fundamental processes to facilitate a comprehensive understanding of this important catalyst.

Physical Properties

Rhodium(II) octanoate dimer typically presents as a green to dark green crystalline powder.[1][3][4] Its physical characteristics are crucial for its handling, storage, and application in various solvent systems. The long alkyl chains of the octanoate ligands enhance its solubility in non-polar organic solvents compared to shorter-chain analogs like rhodium(II) acetate.[5]

Table 1: Summary of Physical Properties

| Property | Value | Reference(s) |

| Appearance | Green to dark green crystalline powder | [1][3][4][6] |

| Molecular Formula | C₃₂H₆₀O₈Rh₂ | [1][4][5] |

| Linear Formula | [[CH₃(CH₂)₆CO₂]₂Rh]₂ | [7][8] |

| Molecular Weight | 778.63 - 778.64 g/mol | [1][4][5][7][8] |

| Melting Point | 289-292°C | [3] |

| Solubility | Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol.[3][5] | [3][5] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][3] |

Chemical Properties and Structure

The chemical behavior of rhodium(II) octanoate dimer is dominated by its unique molecular structure. It adopts the characteristic "paddlewheel" conformation common to dinuclear rhodium(II) carboxylates, featuring two rhodium atoms bridged by four octanoate ligands.[2][5] A significant feature of this structure is the presence of a rhodium-rhodium bond. This configuration leaves the axial positions of each rhodium atom available for coordination with Lewis bases, which is fundamental to its catalytic activity.

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 73482-96-9 | [1][2][3][5][7] |

| MDL Number | MFCD00064724 | [1][4][7][8] |

| PubChem ID | 3611395 | [1] |

graph logical_structure { layout=neato; node [shape=circle, style=filled, margin=0.1, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Define nodes Rh1 [label="Rh", fillcolor="#4285F4", pos="0,0!"]; Rh2 [label="Rh", fillcolor="#4285F4", pos="2,0!"]; O1 [label="O", fillcolor="#EA4335", pos="-0.5,1!"]; O2 [label="O", fillcolor="#EA4335", pos="0.5,1!"]; O3 [label="O", fillcolor="#EA4335", pos="-0.5,-1!"]; O4 [label="O", fillcolor="#EA4335", pos="0.5,-1!"]; O5 [label="O", fillcolor="#EA4335", pos="1.5,1!"]; O6 [label="O", fillcolor="#EA4335", pos="2.5,1!"]; O7 [label="O", fillcolor="#EA4335", pos="1.5,-1!"]; O8 [label="O", fillcolor="#EA4335", pos="2.5,-1!"]; R1 [label="R", fillcolor="#FBBC05", pos="0,1.5!"]; R2 [label="R", fillcolor="#FBBC05", pos="0,-1.5!"]; R3 [label="R", fillcolor="#FBBC05", pos="2,1.5!"]; R4 [label="R", fillcolor="#FBBC05", pos="2,-1.5!"]; note [label="R = -(CH₂)₆CH₃", shape=plaintext, fontcolor="#202124", pos="1,-2.5!"];

// Define edges Rh1 -- Rh2 [label="Rh-Rh bond", fontcolor="#5F6368"]; Rh1 -- O1; Rh1 -- O3; Rh2 -- O6; Rh2 -- O8; Rh1 -- O2 [style=dashed]; Rh1 -- O4 [style=dashed]; Rh2 -- O5 [style=dashed]; Rh2 -- O7 [style=dashed];

O1 -- R1; O2 -- R1; O3 -- R2; O4 -- R2; O5 -- R3; O6 -- R3; O7 -- R4; O8 -- R4; }

Catalytic Applications

Rhodium(II) octanoate dimer is a highly effective homogeneous catalyst for a wide range of organic transformations.[1][2] Its utility stems from its ability to activate substrates and facilitate bond formation under mild conditions, often leading to higher yields and purities.[1][9]

Key catalyzed reactions include:

-

C-H Functionalization/Insertion: A powerful tool for forming carbon-carbon and carbon-heteroatom bonds by direct insertion into C-H bonds.[6][10][11]

-

Cyclopropanation: Widely used for the reaction of diazo compounds with alkenes to form cyclopropane (B1198618) rings, a common motif in pharmaceuticals and natural products.[2][12]

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[1][9]

-

Oxidation of Alcohols: Catalyzes the conversion of alcohols to aldehydes and ketones.[1][9]

The catalyst's performance at lower temperatures and pressures not only improves reaction efficiency but also contributes to more sustainable and cost-effective industrial processes.[9]

Spectroscopic Characterization

Standard analytical techniques are employed to confirm the structure and purity of rhodium(II) octanoate dimer.[5] While specific spectral data is not extensively published, characterization typically involves the following methods:

-

Infrared (IR) Spectroscopy: Used to identify the symmetric and asymmetric stretching frequencies of the coordinated carboxylate (COO) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the octanoate ligand environment, confirming the presence of the long alkyl chains.

-

UV-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the dimeric rhodium core.

Experimental Protocols

The synthesis and analysis of rhodium(II) octanoate dimer can be achieved through several established methods. Below are detailed protocols for its preparation and the determination of its rhodium content.

Protocol 1: Synthesis from Rhodium(III) Chloride Hydrate[2]

This method provides a high yield of the final product from a common rhodium precursor.

-

Dissolution: Weigh 5.30 g (22.5 mmol) of RhCl₃·3H₂O and dissolve it in 100 mL of water in a suitable reaction flask.

-

Addition of Ligand: Add 9.5 mL of octanoic acid to the solution with stirring.

-

Reaction Initiation: Heat the mixture to boiling. Adjust the pH to approximately 5 using a 10% NaOH solution.

-

Reflux: Maintain the reaction at reflux for 4 hours. A green precipitate will form.

-

Isolation: Filter the hot mixture to collect the green precipitate.

-

Washing: Wash the solid with hot water until the filtrate is neutral.

-

Drying: Dry the product under vacuum at 80°C for 2 hours to yield the final rhodium(II) octanoate dimer.

Protocol 2: Synthesis from Rhodium Hydroxide[14]

This alternative method reports very high purity and yield, making it suitable for industrial production.

-

Reaction Setup: Add 25 mmol of rhodium hydroxide (B78521) and 150 mmol of octanoic acid to a 100 mL reaction flask.

-

Heating: Heat the mixture to 100°C in an oil bath and stir for 7 hours to obtain a green solution.

-

Dissolution & Precipitation: Add 50 mL of ethanol (B145695) and heat to dissolve the product. Adjust the pH to 9 with a 1 mol/L solution of sodium hydroxide in ethanol. This will precipitate white sodium octanoate.

-

Filtration: Filter off the sodium octanoate solid.

-

Crystallization: Heat and concentrate the filtrate until a green solid begins to precipitate. Cool the mixture in an ice-water bath to 0°C to complete the crystallization.

-

Isolation and Drying: Filter out the green solid product and dry it in a vacuum oven at 80°C for 2 hours.

Protocol 3: Rhodium Content Analysis by Decomposition and Gravimetry[2]

Accurate determination of rhodium content is critical for ensuring catalyst quality.

-

Sample Digestion: Accurately weigh 0.1-0.2 g of the rhodium(II) octanoate dimer sample into a PTFE pressure vessel. Add 12 mL of HNO₃ and 3 mL of H₂O₂. Seal the vessel tightly and heat in an oven at 160°C for 4 hours to completely decompose the organic matter.

-

Solution Preparation: After cooling, carefully open the vessel and transfer the solution to a beaker. Concentrate the solution to a suitable volume and then quantitatively transfer it to a volumetric flask.

-

Precipitation: Transfer an aliquot containing 10-30 mg of rhodium to a 600 mL beaker and dilute with 300 mL of water. Heat to approximately 60°C and add 5 g of sodium nitrite. Continue heating to a boil.

-

Gravimetric Analysis: With vigorous stirring, add 20 mL of a saturated solution of cobalt hexammine nitrate (B79036) to form a precipitate. Keep the solution warm for 15 minutes, then cool in cold water for 1 hour.

-

Final Measurement: Filter the precipitate using a pre-weighed No. 4 glass filter crucible, wash, dry, and weigh to determine the rhodium content.

Rhodium(II) octanoate dimer is a cornerstone catalyst in modern organic chemistry. Its well-defined structure, favorable solubility in organic media, and robust catalytic activity make it an invaluable tool for synthesizing complex molecules in the pharmaceutical and fine chemical industries.[1][2][9] The methodologies outlined in this guide provide a solid foundation for its synthesis, characterization, and application, empowering researchers and development professionals to leverage its full potential in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Rhodium(II) octanoate dimer CAS#: 73482-96-9 [m.chemicalbook.com]

- 4. strem.com [strem.com]

- 5. CAS # 73482-96-9, Rhodium octanoate dimer, Rhodium(II) octanoate dimer - chemBlink [ww.chemblink.com]

- 6. ロジウム(II)オクタノアート (ダイマー) | Rhodium(II) Octanoate Dimer | 73482-96-9 | 東京化成工業株式会社 [tcichemicals.com]

- 7. オクタン酸ロジウム(II)、ダイマー | Sigma-Aldrich [sigmaaldrich.com]

- 8. 辛酸铑(II)二聚体 | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. Rhodium(II) Octanoate Dimer | 73482-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Rhodium(II) Archives - The Davies Group [scholarblogs.emory.edu]

- 12. Page loading... [guidechem.com]

In-Depth Technical Guide to Rhodium(II) Octanoate Dimer (CAS: 73482-96-9)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Rhodium(II) octanoate (B1194180) dimer, identified by CAS number 73482-96-9, is an organometallic compound widely recognized for its catalytic prowess in organic synthesis. It is a dinuclear rhodium(II) complex where two rhodium atoms are bridged by four octanoate ligands. This structure imparts unique reactivity, making it a valuable tool in modern synthetic chemistry.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 73482-96-9 |

| Molecular Formula | C₃₂H₆₀O₈Rh₂ |

| Molecular Weight | 778.63 g/mol [1] |

| Synonyms | Dirhodium tetraoctanoate, Rhodium(II) octanoate dimer, Tetrakis(octanoato)dirhodium |

| Appearance | Green to dark green crystalline powder[2] |

| Solubility | Soluble in hot alcohol, dichloromethane, toluene, and acetic acid. |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a catalyst is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 289-292 °C |

| Storage Temperature | Room Temperature |

Table 3: Safety and Hazard Information

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |

| Aquatic Hazard (Chronic) | None | Warning | H413: May cause long lasting harmful effects to aquatic life |

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis of Rhodium(II) Octanoate Dimer

A common and effective method for the synthesis of Rhodium(II) octanoate dimer involves the reaction of Rhodium(III) chloride trihydrate with octanoic acid.

Experimental Protocol: Synthesis of Rhodium(II) Octanoate Dimer [3]

-

Reactants:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Octanoic acid

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

-

Procedure:

-

Dissolve 5.30 g (22.5 mmol) of RhCl₃·3H₂O in 100 mL of water.

-

With stirring, add 9.5 mL of octanoic acid.

-

Heat the mixture to boiling.

-

Adjust the pH to approximately 5 using a 10% NaOH solution.

-

Reflux the mixture for 4 hours, during which a green precipitate will form.

-

Filter the hot mixture and wash the precipitate with hot water until the filtrate is neutral.

-

Dry the resulting green solid under vacuum at 80°C for 2 hours.

-

-

Yield: This procedure typically yields around 7.55 g of Rhodium(II) octanoate dimer, corresponding to a yield of approximately 96.5%.[3]

Catalytic Applications and Mechanisms

Rhodium(II) octanoate dimer is a versatile catalyst, primarily employed in C-H functionalization and cyclopropanation reactions. Its utility stems from its ability to efficiently generate rhodium carbene intermediates from diazo compounds.

C-H Functionalization

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. Rhodium(II) octanoate dimer is an effective catalyst for such transformations, including intramolecular C-H amination reactions.

Experimental Protocol: Intramolecular C-H Amination of an Aryl Azide (B81097) [4]

-

Reactants:

-

Aryl azide substrate (1)

-

Rhodium(II) octanoate dimer (Rh₂(O₂CC₇H₁₅)₄)

-

4Å Molecular sieves

-

-

Procedure:

-

To a mixture of the aryl azide (0.056 g, 0.246 mmol), Rhodium(II) octanoate dimer (0.012 mmol), and 4Å molecular sieves (0.056 g), add 1,2-dichloroethane (0.2 mL).

-

Heat the resulting mixture to 60°C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and filter through silica (B1680970) gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by MPLC (EtOAc:hexanes = 0:100 – 5:95) to afford the aminated product.

-

-

Yield: This protocol can provide the desired product in approximately 69% yield.[4]

Proposed Catalytic Cycle for Rhodium-Catalyzed C-H Amination

Figure 1: Proposed catalytic cycle for C-H amination.

Cyclopropanation

Cyclopropanation reactions are fundamental transformations for the synthesis of three-membered carbocyclic rings. Dirhodium(II) carboxylates, including the octanoate dimer, are highly effective catalysts for the reaction of diazo compounds with alkenes to form cyclopropanes.

The general mechanism involves the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene. The bulky octanoate ligands can influence the stereoselectivity of the reaction.

Table 4: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (Representative Data with Chiral Dirhodium Catalysts)

| Chiral Rh(II) Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-PTAD)₄ | >99:1 | 97% | [General literature, not specific to octanoate] |

| Rh₂(S-DOSP)₄ | 98:2 | 98% | [General literature, not specific to octanoate] |

Note: While Rhodium(II) octanoate dimer itself is achiral, it serves as a precursor for the in-situ formation of chiral catalysts or can be used in diastereoselective reactions. The data above illustrates the potential for high stereoselectivity in rhodium-catalyzed cyclopropanations.

Proposed Mechanism for Rhodium-Catalyzed Cyclopropanation

Figure 2: Mechanism of rhodium-catalyzed cyclopropanation.

Conclusion

Rhodium(II) octanoate dimer is a robust and versatile catalyst with significant applications in modern organic synthesis. Its efficacy in mediating key chemical transformations such as C-H functionalization and cyclopropanation makes it an invaluable tool for researchers in both academic and industrial settings, including those in the field of drug development where the efficient construction of complex molecular architectures is crucial. The straightforward synthesis and handling of this catalyst, coupled with its high reactivity, ensure its continued importance in the synthetic chemist's toolkit. Further research into the development of chiral variants and the expansion of its catalytic scope is an active area of investigation.

References

A Technical Guide to Rhodium(II) Octanoate Dimer: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) octanoate (B1194180) dimer, a key organometallic compound, serves as a versatile and efficient catalyst in a multitude of organic transformations.[1] Its unique dirhodium core bridged by four octanoate ligands enables remarkable catalytic activity in reactions such as cyclopropanation, C-H activation, and hydroformylation, making it an invaluable tool in fine chemical synthesis, pharmaceutical development, and advanced materials science.[1][2][3] This guide provides an in-depth overview of its fundamental properties, detailed experimental protocols for its synthesis and application, and a visual representation of its synthetic workflow.

Core Molecular and Physical Properties

The fundamental properties of rhodium(II) octanoate dimer are summarized below. This data is essential for accurate stoichiometric calculations in experimental setups and for material characterization.

| Property | Value | References |

| Molecular Formula | C₃₂H₆₀O₈Rh₂ | [1][4] |

| Linear Formula | [[CH₃(CH₂)₆CO₂]₂Rh]₂ | [5][6] |

| Molecular Weight | 778.64 g/mol | [1][4] |

| CAS Number | 73482-96-9 | [4][5] |

| Appearance | Green to dark green crystalline solid | [1] |

| Synonyms | Dirhodium tetraoctanoate, Tetrakis(octanoato)dirhodium(II) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of rhodium(II) octanoate dimer. The following protocols are based on established procedures.

Synthesis of Rhodium(II) Octanoate Dimer via Ligand Exchange

This protocol details a high-yield synthesis method starting from rhodium(III) chloride trihydrate.[2]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Octanoic acid

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

Procedure:

-

Weigh 5.30 g (22.5 mmol) of RhCl₃·3H₂O and dissolve it in 100 mL of water in a suitable reaction vessel.

-

With stirring, add 9.5 mL of octanoic acid to the solution.

-

Heat the mixture to boiling.

-

Adjust the pH to approximately 5 using a 10% NaOH solution.

-

Reflux the mixture for 4 hours. A green precipitate will form.

-

Filter the hot mixture to collect the green precipitate.

-

Wash the precipitate with hot water until the filtrate is neutral.

-

Dry the product under vacuum at 80°C for 2 hours to yield the final rhodium(II) octanoate dimer. This method has reported yields of up to 96.5%.[2]

Synthesis from Rhodium Hydroxide

An alternative synthesis route utilizes rhodium hydroxide as the starting material.[7]

Materials:

-

Rhodium hydroxide (Rh(OH)₃)

-

Octanoic acid

-

1.0 M Sodium hydroxide (NaOH) in ethanol

Procedure:

-

Add 25 mmol of rhodium hydroxide and 150 mmol of octanoic acid to a 100 mL reaction flask.

-

Heat the mixture to 100°C in an oil bath and stir for 7 hours, during which the solution will turn green.

-

Add 50 mL of ethanol and heat to dissolve the product.

-

Adjust the pH of the solution to 9 using a 1.0 M solution of NaOH in ethanol, which will cause the precipitation of a white solid (sodium octanoate).

-

Filter off the sodium octanoate precipitate.

-

Heat the filtrate to concentrate it until a green solid begins to precipitate.

-

Cool the concentrated solution in an ice-water bath to 0°C to maximize crystallization.

-

Filter the solution to collect the green solid product.

-

Dry the solid in a vacuum oven at 80°C for 2 hours.

Catalytic Protocol: Intramolecular C-H Amination of an Aryl Azide (B81097)

This procedure demonstrates the use of rhodium(II) octanoate dimer as a catalyst in a C-H activation/amination reaction.

Materials:

-

Aryl azide substrate (e.g., 1-(azidomethyl)-2-vinylbenzene, 0.246 mmol)

-

Rhodium(II) octanoate dimer (Rh₂(O₂CC₇H₁₅)₄, 0.012 mmol)

-

4Å Molecular sieves (0.056 g)

-

1,2-Dichloroethane (B1671644) (0.2 mL)

-

Silica (B1680970) gel for filtration

-

Eluent for chromatography (e.g., Ethyl acetate (B1210297)/Hexanes mixture)

Procedure:

-

To a reaction vessel, add the aryl azide substrate (0.056 g, 0.246 mmol), rhodium(II) octanoate dimer (0.012 mmol), and 4Å molecular sieves (0.056 g).

-

Add 1,2-dichloroethane (0.2 mL) to the mixture.

-

Heat the resulting mixture to 60°C.

-

Allow the reaction to proceed for 16 hours.

-

After 16 hours, cool the reaction mixture to room temperature.

-

Filter the heterogeneous mixture through a pad of silica gel to remove the catalyst and molecular sieves.

-

Concentrate the filtrate in vacuo.

-

Purify the resulting residue by MPLC (Medium Pressure Liquid Chromatography) using a gradient of ethyl acetate in hexanes (e.g., 0:100 to 5:95) to afford the purified amination product.

Workflow and Process Visualization

Diagrams are essential for illustrating complex experimental workflows and chemical pathways.

Caption: Synthesis workflow for Rhodium(II) Octanoate Dimer from RhCl₃·3H₂O.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. strem.com [strem.com]

- 5. Rhodium(II) octanoate, dimer 73482-96-9 [sigmaaldrich.com]

- 6. オクタン酸ロジウム(II)、ダイマー | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN105669429A - Preparation method of rhodium octanoate dimer - Google Patents [patents.google.com]

Solubility Profile of Rhodium(II) Octanoate Dimer in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodium(II) octanoate (B1194180) dimer, with the chemical formula Rh₂(O₂CC₇H₁₅)₄, is a significant organometallic compound, primarily utilized as a catalyst in a variety of organic transformations. Its efficacy in homogeneous catalysis is intrinsically linked to its solubility in organic media. This technical guide provides a comprehensive overview of the known solubility characteristics of rhodium(II) octanoate dimer in common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document emphasizes the detailed experimental protocols required for its determination. Methodologies for gravimetric and UV-Vis spectrophotometric analysis are presented, alongside workflows for handling this potentially air-sensitive compound. This guide is intended to be a valuable resource for researchers employing rhodium(II) octanoate dimer in their work, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

Rhodium(II) carboxylate dimers are a class of compounds renowned for their catalytic activity, particularly in reactions involving carbenoid intermediates. The octanoate derivative, with its long alkyl chains, exhibits enhanced solubility in nonpolar organic solvents compared to its shorter-chain analogs, such as rhodium(II) acetate. This property is crucial for its application in homogeneous catalysis, where the catalyst and reactants must exist in a single phase. Understanding the solubility of rhodium(II) octanoate dimer is therefore paramount for optimizing reaction conditions, ensuring catalyst stability, and developing efficient purification processes.

Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for rhodium(II) octanoate dimer. However, qualitative descriptions of its solubility in various organic solvents have been compiled from multiple sources. This information is summarized in Table 1. The lack of precise numerical data underscores the importance of the experimental protocols detailed in the subsequent sections.

Table 1: Qualitative Solubility of Rhodium(II) Octanoate Dimer in Organic Solvents

| Solvent Family | Solvent | Solubility | Notes |

| Chlorinated Solvents | Dichloromethane | Soluble | Frequently used for handling and reactions. |

| Aromatic Hydrocarbons | Toluene | Soluble | Commonly used as a reaction solvent. |

| Alkanes | Hexane | Soluble | Mentioned as a solvent for handling. |

| Alcohols | Alcohol (general) | Soluble (hot) | Solubility is enhanced at elevated temperatures. |

| Carboxylic Acids | Acetic Acid | Soluble |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for the quantitative determination of the solubility of rhodium(II) octanoate dimer in organic solvents. Given that organometallic compounds can be sensitive to air and moisture, appropriate handling techniques are incorporated into the protocols.

General Workflow for Sample Preparation and Handling

The following diagram outlines the general workflow for preparing a saturated solution of rhodium(II) octanoate dimer, a critical first step for any solubility determination method.

Caption: Workflow for preparing a saturated solution for solubility analysis.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, taking a known volume of that solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of rhodium(II) octanoate dimer in the desired solvent at a constant temperature, following the workflow outlined in section 4.1.

-

Sample Collection: Using a calibrated volumetric pipette, carefully transfer a precise volume (e.g., 10.00 mL) of the clear, saturated supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Solvent Evaporation: Place the container in a fume hood and gently evaporate the solvent. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation. Avoid excessive heating that could lead to decomposition of the compound.

-

Drying: Once the solvent is fully evaporated, place the container in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the container with the dried rhodium(II) octanoate dimer residue.

-

Calculation: The solubility (S) in grams per liter (g/L) is calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of solution taken (L))

The following diagram illustrates the logical steps of the gravimetric analysis.

Caption: Step-by-step logic for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry can be a more rapid method for determining solubility, especially for colored compounds like rhodium(II) octanoate dimer. This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a dilute, non-saturated solution of rhodium(II) octanoate dimer in the chosen solvent.

-

Scan the absorbance of this solution over a relevant range of the UV-Vis spectrum to identify the wavelength at which the absorbance is highest (λ_max).

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of rhodium(II) octanoate dimer of known concentrations in the chosen solvent. The concentrations should span a range that is expected to bracket the solubility limit.

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

-

-

Measure the Absorbance of the Saturated Solution:

-

Prepare a saturated solution as described in section 4.1.

-

Carefully dilute a precise volume of the clear, saturated supernatant with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the measured absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

The workflow for this method is depicted below.

Caption: Procedural flow for determining solubility via UV-Vis spectrophotometry.

Conclusion

While quantitative solubility data for rhodium(II) octanoate dimer remains elusive in published literature, its qualitative solubility in key organic solvents provides a foundational understanding for its application in catalysis. For researchers requiring precise solubility values for process optimization, reaction modeling, or formulation development, the detailed gravimetric and UV-Vis spectrophotometric protocols provided in this guide offer robust and reliable methodologies. Adherence to proper inert atmosphere techniques is crucial for obtaining accurate and reproducible results. The workflows and logical diagrams presented herein are designed to facilitate the straightforward implementation of these essential analytical procedures.

In-Depth Technical Guide to the Spectroscopic Characterization of Rhodium(II) Octanoate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rhodium(II) octanoate (B1194180) dimer, a significant catalyst in organic synthesis and a compound of interest in medicinal chemistry. This document details its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to support research and development activities where this organometallic complex is utilized.

Core Spectroscopic Data

Rhodium(II) octanoate dimer, with the chemical formula [Rh(C₇H₁₅COO)₂]₂ and a molecular weight of approximately 778.64 g/mol , is a paddlewheel complex featuring two rhodium atoms bridged by four octanoate ligands. Its distinctive structure gives rise to characteristic spectroscopic signatures.

While a complete set of spectroscopic data for rhodium(II) octanoate dimer is not available in a single source, data from its close structural analog, dirhodium(II) tetravalproate (valproate being 2-propylpentanoate), provides valuable representative information. The following tables summarize the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of rhodium(II) octanoate dimer in solution. The diamagnetic nature of the Rh(II)-Rh(II) core allows for the acquisition of well-resolved spectra.

Table 1: ¹H NMR Spectroscopic Data for Dirhodium(II) Tetravalproate (Structural Analog)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.70 | Triplet | CH₃ |

| 1.00 | Sixtet | CH₂ adjacent to CH₃ |

| 1.10 | Complex Signal | CH₂ |

| 1.25 | Complex Signal | CH₂ |

| 1.98 | Complex Signal | CH |

Source: Sana et al., 2014. Data for dirhodium(II) tetravalproate in CDCl₃.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Dirhodium(II) Tetravalproate (Structural Analog)

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | CH₃ |

| 20.8 | CH₂ |

| 35.1 | CH₂ |

| 46.2 | CH |

| 185.7 | COO |

Source: Sana et al., 2014. Data for dirhodium(II) tetravalproate in CDCl₃.[1][2]

Infrared (IR) Spectroscopy Data

IR spectroscopy provides insight into the vibrational modes of the molecule, particularly the coordination of the carboxylate ligands to the rhodium centers. The key diagnostic bands are the asymmetric and symmetric stretches of the carboxylate groups.

Table 3: IR Spectroscopic Data for Dirhodium(II) Tetravalproate (Structural Analog)

| Wavenumber (cm⁻¹) | Assignment |

| 1580 | Asymmetric COO⁻ Stretch |

| 1418 | Symmetric COO⁻ Stretch |

| 2959, 2932, 2872 | C-H Stretches |

Source: Sana et al., 2014.[1][2]

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the characterization of rhodium(II) carboxylate dimers. Due to the dimeric nature and the strong Rh-Rh bond, the molecular ion is often observed with minimal fragmentation under soft ionization conditions. For the closely related dirhodium tetraacetate, ESI-MS has been successfully employed to study its interactions with biomolecules.[3]

Table 4: Expected Mass Spectrometry Data for Rhodium(II) Octanoate Dimer

| m/z | Ion |

| ~779 | [M+H]⁺ |

| ~801 | [M+Na]⁺ |

Note: These are predicted values based on the molecular weight of rhodium(II) octanoate dimer (C₃₂H₆₀O₈Rh₂).

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on established practices for the characterization of organometallic compounds.

Synthesis of Rhodium(II) Octanoate Dimer

A common method for the synthesis of rhodium(II) octanoate dimer is through a ligand exchange reaction with a rhodium(II) carboxylate precursor, such as rhodium(II) acetate (B1210297).

Protocol:

-

Reaction Setup: A mixture of rhodium(II) acetate and an excess of octanoic acid is heated in a suitable solvent (e.g., chlorobenzene) under an inert atmosphere.

-

Reflux: The reaction mixture is refluxed for several hours to facilitate the complete exchange of acetate ligands for octanoate ligands.

-

Solvent Removal: The solvent and excess octanoic acid are removed under reduced pressure.

-

Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the green, crystalline rhodium(II) octanoate dimer.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of rhodium(II) octanoate dimer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of rhodium(II) octanoate dimer with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

Mass Spectrometry

Instrumentation: An electrospray ionization mass spectrometer coupled to a suitable mass analyzer (e.g., time-of-flight (TOF) or quadrupole).

Sample Preparation:

-

Prepare a dilute solution of rhodium(II) octanoate dimer (e.g., 1-10 µM) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile.

-

The addition of a small amount of a modifying agent, such as formic acid or sodium acetate, can promote the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, respectively.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of rhodium(II) octanoate dimer and the general structure of the complex.

Caption: Synthesis and Characterization Workflow.

Caption: Paddlewheel Structure of the Dimer.

References

The Genesis of Reactivity: An In-depth Technical Guide to the Mechanism of Rhodium Carbenoid Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic generation of rhodium carbenoids from diazo compounds represents a cornerstone of modern synthetic organic chemistry, enabling a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive examination of the mechanism of rhodium carbenoid formation, detailing the key elementary steps, influential factors, and subsequent transformations. Through a combination of mechanistic insights, quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as an essential resource for researchers seeking to understand and harness the full potential of rhodium carbene chemistry in complex molecule synthesis and drug development.

Introduction: The Central Role of Rhodium Carbenoids

Rhodium carbenoids are transient, electrophilic species that exhibit reactivity analogous to free carbenes but with modulated and often highly selective behavior.[1][2] Their in situ generation, typically through the rhodium-catalyzed decomposition of diazo compounds, has paved the way for a multitude of synthetic transformations, including cyclopropanation, C-H insertion, X-H insertion (X = O, N, S), and ylide formation.[1][3][4] The ability to fine-tune the reactivity and selectivity of these intermediates through catalyst and substrate design has made them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[5][6]

This guide will delve into the fundamental mechanism of rhodium carbenoid formation, exploring the catalytic cycle, the structure of the key intermediates, and the factors that govern their reactivity.

The Core Mechanism: A Stepwise Journey from Diazo Compound to Reactive Intermediate

The formation of a rhodium carbenoid is a catalytic process initiated by the reaction of a diazo compound with a rhodium(II) catalyst, most commonly a dirhodium(II) tetracarboxylate complex such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄).[2][7] The generally accepted mechanism involves three key steps, as illustrated below.

Reversible Coordination of the Diazo Compound

The catalytic cycle begins with the reversible coordination of the diazo compound to an axial site of the Lewis acidic rhodium(II) catalyst.[2][8] This initial association forms a metal-diazo complex.[8][9]

Rate-Limiting Extrusion of Dinitrogen

Following coordination, the diazo compound undergoes irreversible extrusion of a molecule of dinitrogen (N₂).[8][9] This step is widely regarded as the rate-determining step of the overall process.[8][10][11] Kinetic studies, including a significant nitrogen-15 (B135050) kinetic isotope effect (KIE) of 1.035 ± 0.003, provide strong evidence for extensive C-N bond fission in the transition state, supporting the extrusion of N₂ as the rate-limiting event.[8][11][12]

Formation of the Rhodium Carbenoid Intermediate

The loss of dinitrogen results in the formation of the highly reactive rhodium carbenoid intermediate.[7][12] This species is characterized by a double bond between the rhodium center and the carbene carbon. The electrophilicity of the carbene carbon is a key feature that drives its subsequent reactions.[1]

Visualizing the Pathway: Catalytic Cycle of Rhodium Carbenoid Formation

The following diagram illustrates the catalytic cycle for the formation of a rhodium carbenoid from a diazo compound and a dirhodium(II) tetracarboxylate catalyst.

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of the rhodium carbenoid are profoundly influenced by the electronic nature of the substituents on the diazo compound and the ligands on the rhodium catalyst.

The Role of Diazo Compound Substituents: Donor vs. Acceptor

Diazo compounds are broadly classified based on the electronic properties of their substituents:

-

Acceptor-Substituted Carbenoids: These are derived from diazo compounds bearing only electron-withdrawing groups (e.g., esters, ketones). The resulting carbenoids are highly electrophilic and reactive, but often exhibit lower selectivity in their reactions.[1][3]

-

Donor/Acceptor-Substituted Carbenoids: These are generated from diazo compounds with one electron-donating group (e.g., aryl, vinyl) and one electron-accepting group. The donor group stabilizes the carbenoid through resonance, attenuating its reactivity and leading to higher selectivity in transformations such as C-H insertion and cyclopropanation.[5][13]

The choice of diazo compound is therefore a critical parameter in controlling the outcome of a rhodium-catalyzed reaction.

The Influence of Rhodium Catalyst Ligands

The ligands on the dirhodium(II) catalyst play a crucial role in modulating the electrophilicity and steric environment of the carbenoid intermediate. Electron-withdrawing ligands, such as trifluoroacetate, increase the Lewis acidity of the rhodium centers, leading to faster diazo decomposition and the formation of more reactive, less stable carbenoids.[13] Conversely, electron-donating ligands result in slower decomposition and more stable carbenoids.[13]

Chiral ligands on the rhodium catalyst are instrumental in achieving high levels of enantioselectivity in subsequent reactions of the carbenoid.[10][14] A wide variety of chiral dirhodium(II) tetracarboxylates and tetracarboxamidates have been developed for asymmetric catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data for representative rhodium-catalyzed reactions involving carbenoid intermediates.

Table 1: Enantioselective Cyclopropanation of Styrene with Vinyldiazomethanes

| Catalyst | Alkene Equiv. | Yield (%) | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | 20 | 89 | 90 | [14] |

| Rh₂(S-DOSP)₄ | 5 | 88 | 92 | [14] |

| Rh₂(S-DOSP)₄ | 2 | 84 | 92 | [14] |

| Rh₂(S-DOSP)₄ | 1.2 | 83 | 92 | [14] |

Table 2: Enantioselective Cyclopropanation of Electron-Deficient Alkenes with Aryldiazoacetates

| Entry | Aryl Group | Yield (%) | dr | ee (%) | Reference |

| 1 | Phenyl | 78 | >20:1 | 91 | [10] |

| 2 | 4-MeO-Ph | 91 | >20:1 | 88 | [10] |

| 3 | 4-Br-Ph | 75 | >20:1 | 94 | [10] |

| 4 | 1-Naphthyl | 82 | >20:1 | 93 | [10] |

Table 3: Kinetic Data for the Decomposition of Substituted Aryldiazoacetates

| Catalyst | ρ (rho value) | Correlation | Reference |

| Rh₂(OAc)₄ | -1.29 | σ⁺ | [13] |

| Rh₂(Ooct)₄ | -1.31 | σ⁺ | [13] |

| Rh₂(acam)₄ | -1.18 | σ⁺ | [13] |

| Rh₂(O₂CCF₃)₄ | -1.04 | σ⁺ | [13] |

Experimental Protocols

The following are general experimental procedures for the generation and in situ reaction of rhodium carbenoids.

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate

Materials:

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Alkene (e.g., styrene)

-

Ethyl diazoacetate (EDA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous DCM (5 mL).

-

Add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

-

Stir the solution at room temperature.

-

Prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL).

-

Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

General Procedure for Rhodium(II)-Catalyzed N-H Insertion

Materials:

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Amine or aniline (B41778)

-

Diazoester (e.g., methyl phenyldiazoacetate)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine or aniline (1.0 mmol), Rh₂(OAc)₄ (0.01 mmol, 1 mol%), and anhydrous DCM (5 mL).

-

Stir the solution at room temperature.

-

Add a solution of the diazoester (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture over 30-60 minutes.

-

Stir the reaction at room temperature until the diazo compound is fully consumed (monitored by TLC, typically 1-4 hours).

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the α-amino ester product.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from catalyst and substrate selection to the formation of the desired product in a typical rhodium carbenoid-mediated reaction.

Conclusion

The formation of rhodium carbenoids from diazo compounds is a fundamentally important and well-studied process in organic chemistry. The mechanism, proceeding through a rate-limiting nitrogen extrusion step, provides a reliable method for the generation of these versatile reactive intermediates. The ability to control the reactivity and selectivity of rhodium carbenoids through the judicious choice of diazo compound substituents and catalyst ligands has been a driving force in the development of new and powerful synthetic methodologies. This guide has provided a detailed overview of the core mechanistic principles, quantitative data, and practical experimental guidance to aid researchers in the effective application of rhodium carbene chemistry. A thorough understanding of these fundamentals is paramount for the continued innovation in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

- 1. [PDF] Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. | Semantic Scholar [semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 8. Kinetic study of carbene polymerization of ethyl diazoacetate by palladium and rhodium catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds" by Freeman M. Wong, Jianbo Wang et al. [digitalcommons.usu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Rhodium(II) Octanoate Dimer in Modern Organometallic Catalysis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(II) octanoate (B1194180) dimer, [Rh₂(O₂CC₇H₁₅)₄], is a versatile and highly efficient homogeneous catalyst that has carved a significant niche in organometallic chemistry and organic synthesis. Characterized by its iconic paddlewheel structure, this dinuclear rhodium complex is instrumental in mediating a diverse array of synthetic transformations. Its enhanced solubility in non-polar organic solvents, compared to its acetate (B1210297) counterpart, makes it a preferred catalyst in many hydrophobic reaction environments. This guide provides an in-depth analysis of the synthesis, structure, and catalytic applications of rhodium(II) octanoate dimer, with a focus on its central role in cyclopropanation, carbon-hydrogen (C-H) bond insertion, and reactions involving ylide intermediates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and development.

Introduction: Structure and Properties

Rhodium(II) octanoate dimer, also known as dirhodium tetraoctanoate, is an air-stable, green crystalline powder.[1] Its structure consists of two rhodium atoms bridged by four octanoate ligands, forming a paddlewheel conformation with a Rh-Rh bond.[2] This arrangement leaves two axial coordination sites, one on each rhodium atom, which are crucial for its catalytic activity. The interaction of diazo compounds at these axial sites initiates the formation of highly reactive rhodium carbene intermediates, the key species in its most prominent catalytic cycles.

A key advantage of the octanoate variant over the more common rhodium(II) acetate dimer is its significantly improved solubility in non-polar organic solvents like toluene (B28343) and dichloromethane (B109758).[2] This property is attributed to the long alkyl chains of the octanoate ligands, facilitating its use in a broader range of organic media and simplifying catalyst/product separation in certain applications.

Synthesis of Rhodium(II) Carboxylate Dimers

The synthesis of rhodium(II) carboxylate dimers can be achieved through several methods. A common and straightforward approach is ligand exchange, starting from the commercially available dirhodium tetraacetate. This method is particularly useful for synthesizing derivatives with longer carboxylate chains, like the octanoate.

Experimental Protocol: Synthesis via Ligand Exchange

This protocol describes a general procedure for exchanging acetate ligands for octanoate ligands.

Materials:

-

Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]

-

Octanoic acid (large excess)

-

Toluene or another high-boiling inert solvent

-

Dean-Stark apparatus

-

Standard glassware for reflux and purification

Procedure:

-

A mixture of dirhodium(II) tetraacetate (1.0 eq) and a large excess of octanoic acid (e.g., 10-20 eq) is suspended in toluene.

-

The reaction mixture is heated to reflux using a Dean-Stark apparatus to azeotropically remove the acetic acid formed during the exchange and any water present.

-

The reaction is monitored (e.g., by TLC or by observing the cessation of acetic acid collection) until the ligand exchange is complete. The color of the solution typically deepens.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess octanoic acid and toluene are removed under reduced pressure. Due to the high boiling point of octanoic acid, this may require heating under high vacuum.

-

The resulting solid residue, rhodium(II) octanoate dimer, is then purified. Purification can often be achieved by recrystallization from a suitable solvent system or by washing with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., cold hexanes).

Core Catalytic Applications

The utility of rhodium(II) octanoate dimer stems from its ability to catalytically decompose diazo compounds to generate rhodium carbenes. These electrophilic intermediates are central to three major classes of organic transformations.

Workflow: Generation of the Key Rhodium Carbene Intermediate

The catalytic cycle for most reactions begins with the formation of a rhodium carbene. A diazo compound, such as ethyl diazoacetate (EDA), coordinates to an axial site of the rhodium dimer, followed by the extrusion of nitrogen gas.

Caption: General workflow for the formation of a rhodium carbene intermediate.

Cyclopropanation Reactions

The reaction of a rhodium carbene with an alkene is one of the most powerful methods for synthesizing cyclopropane (B1198618) rings.[3] The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Rhodium(II) octanoate is an effective catalyst for these transformations.

The generated rhodium carbene undergoes a concerted, though often asynchronous, addition to the alkene double bond to form the cyclopropane product and regenerate the catalyst.[3][4]

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

The following table summarizes representative yields and diastereoselectivities for the cyclopropanation of styrene (B11656) with various diazoacetates, catalyzed by dirhodium(II) carboxylates. While not all entries use the octanoate dimer specifically, the results with other carboxylates like acetate (OAc) and pivalate (B1233124) (OPiv) are highly comparable and illustrate the general efficacy of this catalyst class.

| Entry | Catalyst (mol%) | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| 1 | Rh₂(OAc)₄ (0.04) | Ethyl Diazoacetate | Styrene | ~85% | 1.5 : 1 | [5] |

| 2 | Rh₂(oct)₄ (cat.) | Methyl Phenyldiazoacetate | Styrene | - | High trans selectivity | [4] |

| 3 | Rh₂(OBz)₄ (1) | Methyl 2-diazo-2-(p-tolyl)acetate | [2.2]Paracyclophane | 74% | 8 : 1 (regioselectivity) | [6][7] |

| 4 | Chiral Rh₂(S-TCPTAD)₄ (1) | Methyl Phenyldiazoacetate | Methyl Acrylate | 91% | >98 : 2 | [7] |

Data is compiled from multiple sources to illustrate typical results. Conditions may vary.

Carbon-Hydrogen (C-H) Insertion Reactions

Rhodium carbenes are sufficiently reactive to insert into otherwise unactivated C-H bonds, providing a powerful strategy for C-C bond formation and the synthesis of cyclic compounds. Intramolecular C-H insertion is particularly valuable for constructing five-membered rings. The regioselectivity of the insertion generally follows the order: tertiary > secondary > primary C-H bonds.

The process involves the formation of the rhodium carbene from a tethered diazo precursor, followed by insertion into a nearby C-H bond to form a new ring.

Caption: Key steps in the intramolecular C-H insertion process.

This table presents data for the synthesis of α-aryl cyclopentanones via intramolecular C-H insertion of α-aryl-α-diazo ketones, demonstrating the efficiency of dirhodium catalysts in this transformation.

| Entry | Substrate (Aryl group) | Catalyst | Yield (%) | Reference |

| 1 | 4-Bromophenyl | Rh₂(OAc)₄ | 51% | [8] |

| 2 | 4-Bromophenyl | Rh₂(OPiv)₄ | 55% | [8] |

| 3 | Phenyl | Rh₂(OAc)₄ | 70% | [8] |

| 4 | 4-Methoxyphenyl | Rh₂(OAc)₄ | 45% | [8] |

Reactions typically run in toluene or dichloromethane at room temperature.

This protocol is adapted from the synthesis of α-aryl-β-alkyl cyclopentanones.[9]

Materials:

-

α-Aryl-α-diazo ketone substrate

-

Dirhodium(II) tetraoctanoate [Rh₂(oct)₄] or other dirhodium(II) catalyst

-

Anhydrous toluene or dichloromethane

-

Standard inert atmosphere glassware

Procedure:

-

To a flask containing the dirhodium(II) catalyst (e.g., 1 mol%) under an inert atmosphere (N₂ or Ar), add the anhydrous solvent (to make a ~0.1 M solution with respect to the substrate).

-

Prepare a separate solution of the α-aryl-α-diazo ketone substrate in the same anhydrous solvent.

-

Add the solution of the diazo ketone dropwise to the stirring catalyst solution at room temperature over a period of 1-2 hours using a syringe pump. Slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions like carbene dimerization.

-

Monitor the reaction by TLC for the disappearance of the diazo compound (often a yellow spot). Nitrogen evolution will also be observed.

-

After the addition is complete, allow the reaction to stir for an additional 10-30 minutes at room temperature.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclized product.

Carbonyl Ylide Formation and Cycloaddition

When a rhodium carbene is generated in the presence of a carbonyl group (e.g., from a ketone or aldehyde), it can form a transient carbonyl ylide. This 1,3-dipole is a highly valuable intermediate that can undergo a variety of subsequent reactions, most notably [3+2] cycloadditions with dipolarophiles to construct complex, oxygen-containing heterocyclic frameworks.[10][11]

The rhodium carbene reacts with a carbonyl oxygen to form the ylide, which is then trapped by a dipolarophile (e.g., an alkene or alkyne) in a cycloaddition reaction.

Caption: Formation of a carbonyl ylide and subsequent [3+2] cycloaddition.

The following table provides examples of yields for cycloaddition reactions involving carbonyl ylides generated using dirhodium catalysts.

| Entry | Diazo Precursor | Carbonyl Source | Dipolarophile | Catalyst | Yield (%) | Reference |

| 1 | 2-diazo-3-oxo-4-phthalimido-alkanoate | Intramolecular Ketone | DMAD | Rh₂(OAc)₄ | ~70-80% | [12] |

| 2 | δ-carbonyl-α-diazoketone | Intramolecular Ketone | Naphthoquinone | Rhodium cat. | 60-75% | [10] |

| 3 | Dimethyl diazomalonate | Cyclohexanone | - (enol ether formation) | Rh₂(oct)₄ | 23% | [13] |

Yields are for the isolated cycloaddition or rearrangement products.

Conclusion

Rhodium(II) octanoate dimer is a cornerstone catalyst in organometallic chemistry, offering a powerful and reliable tool for synthetic chemists. Its high efficacy in promoting cyclopropanation, C-H insertion, and ylide-mediated reactions allows for the efficient construction of complex molecular architectures that are of paramount importance to the pharmaceutical and fine chemical industries. The enhanced solubility of the octanoate variant provides a practical advantage in many synthetic contexts. The continued exploration of its reactivity, particularly with the development of new chiral ligands, promises to further expand the horizons of asymmetric catalysis and streamline the synthesis of valuable molecular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Catalytic Asymmetric C–H Insertions of Rhodium(II) Azavinyl Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights | MDPI [mdpi.com]

- 10. Dipolar cycloaddition of rhodium-generated carbonyl ylides with p-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safety and Handling of Rhodium(II) Catalysts

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) catalysts are powerful tools in modern organic synthesis, enabling a wide array of chemical transformations with high efficiency and selectivity. However, their utility is accompanied by potential hazards that necessitate rigorous safety and handling protocols. This guide provides an in-depth overview of the essential precautions, experimental procedures, and emergency responses required for the safe and effective use of rhodium(II) catalysts in a laboratory setting.

Hazard Identification and Health Effects

Rhodium compounds, including rhodium(II) catalysts, should be regarded as potentially toxic.[1] While extensive human toxicity data is limited, the available information indicates several potential health hazards.[1][2]

Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dusts or aerosols, skin contact, and eye contact.[3][4] Ingestion is also a possible, though less likely, route of exposure.[5]

Acute Effects:

-

Skin and Eye Irritation: Direct contact with rhodium compounds can cause skin and eye irritation.[6][7][8] Rhodium(II) acetate (B1210297) dimer is classified as a substance that causes skin and serious eye irritation.[6]

-

Respiratory Irritation: Inhalation of dust from rhodium catalysts may lead to respiratory tract irritation.[4][5]

Chronic Effects:

-

Skin Sensitization: Some rhodium compounds may cause skin allergies, leading to itching and rashes upon subsequent low-level exposure.[7]

-